Norepinephrine, also known as arterenol or noradrenaline, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. Norepinephrine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Norepinephrine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Norepinephrine participates in a number of enzymatic reactions. In particular, Norepinephrine can be converted into norepinephrine; which is catalyzed by the enzyme sodium-dependent noradrenaline transporter. In addition, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid through the action of the enzyme dopamine beta-hydroxylase. In humans, norepinephrine is involved in the cocaine action pathway, the remifentanil action pathway, the dezocine action pathway, and the propoxyphene action pathway. Norepinephrine is also involved in several metabolic disorders, some of which include aromatic L-aminoacid decarboxylase deficiency, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Norepinephrine is a potentially toxic compound.
Noradrenaline is a catecholamine in which C-1 of the aminoethyl side-chain is hydroxy-substituted. It has a role as a human xenobiotic metabolite.
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
CAS No.: 138-65-8
Cat. No.: VC21348010
Molecular Formula: C10H15NO3
Molecular Weight: 169.18 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 138-65-8 |
---|---|
Molecular Formula | C10H15NO3 |
Molecular Weight | 169.18 g/mol |
IUPAC Name | 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |
Standard InChI | InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2 |
Standard InChI Key | SFLSHLFXELFNJZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(CN)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C(CN)O)O)O |
Appearance | Solid powder |
Chemical Structure and Identification
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol is a benzenoid compound belonging to the classification of phenols, specifically benzenediols and catechols. It possesses a distinctive chemical structure with a benzene ring containing two adjacent hydroxyl groups (forming the catechol structure) and a side chain with an amino group and a hydroxyl group. The compound exists in different stereoisomeric forms, including the racemic mixture (DL-form) and the specific enantiomers (S and R forms) .
Nomenclature and Identifiers
The compound is known by several synonyms in scientific literature, reflecting its structural characteristics and biological significance:
Official Name | 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |
---|---|
Common Synonyms | dl-Norepinephrine, dl-Arterenol, dl-Noradrenaline, (±)-Noradrenaline |
CAS Registry Numbers | 138-65-8 (racemic), 149-95-1 (S-form) |
IUPAC Name | 4-(2-amino-1-hydroxyethyl)-1,2-benzenediol |
InChI Key | SFLSHLFXELFNJZ-UHFFFAOYSA-N |
Molecular Formula | C₈H₁₁NO₃ |
The S-enantiomer specifically is identified as (S)-noradrenaline or (S)-norepinephrine, being an enantiomer of (R)-noradrenaline .
Structural Characteristics
The molecular structure features a benzene ring with two hydroxyl groups at positions 1 and 2, creating the catechol moiety. At position 4 of the benzene ring, there is a hydroxyethyl side chain with an amino group, specifically a 2-amino-1-hydroxyethyl group. This unique arrangement contributes to the compound's biological activity and chemical reactivity .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol is crucial for its characterization and applications in various fields, particularly in pharmaceutical research and development.
Fundamental Properties
The compound exhibits several key physical and chemical properties that define its behavior in different environments and reactions:
Property | Value |
---|---|
Molecular Weight | 169.18 g/mol |
Exact Mass | 169.07389321 g/mol |
Topological Polar Surface Area (TPSA) | 86.70 Ų |
XlogP | -1.20 |
Atomic LogP (AlogP) | 0.09 |
H-Bond Acceptor | 4 |
H-Bond Donor | 4 |
Rotatable Bonds | 2 |
Purity (commercial sample) | 99% |
Recommended Storage Temperature | 2-8°C |
These properties indicate that the compound has significant polar characteristics, as evidenced by its negative XlogP value, suggesting better solubility in aqueous environments than in lipid environments . The presence of multiple hydrogen bond donors and acceptors contributes to its ability to form hydrogen bonds with various biological macromolecules, which is relevant to its pharmacological activity.
Spectroscopic Properties
Spectroscopic analysis reveals that the compound exhibits absorption at 280 nm wavelength, which is particularly useful for analytical determination and monitoring of complex formation with metal ions . This spectroscopic property has been utilized in research for quantitative determination of the compound in pharmaceutical formulations.
Metal Complex Formation and Stability
One significant aspect of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol chemistry is its ability to form complexes with various transition metal ions, which has been studied extensively using spectrophotometric methods.
Complex Formation Mechanisms
Research has demonstrated that 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol forms colored complexes with transition metal ions such as Ag(I), Pd(II), and Cd(II) in basic medium at pH 9.2. These complexes can be measured spectrophotometrically at 280 nm wavelength . The complex formation occurs due to the presence of multiple coordination sites in the molecule, including the catechol hydroxyl groups and the amino and hydroxyl groups on the side chain.
Stability Constants and Stoichiometry
Experimental studies have determined the stability constants for various metal complexes formed with 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol using Job's continuous variation method:
Metal Ion | Stability Constant |
---|---|
Ag(I) | 4.34 |
Pd(II) | 5.75 |
Cd(II) | 3.82 |
The stoichiometry of these complexes has been established as 1:1 metal-to-ligand (M/L) ratio . This information is valuable for understanding the binding affinity of the compound with different metal ions, which could have implications for its biological activity and potential drug interactions.
Analytical Applications
Pharmacological Significance
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, particularly in its biologically active forms, exhibits significant pharmacological properties that make it a compound of considerable interest in medical and pharmaceutical research.
Biological Role
The compound is identified as an antihypotensive drug in pharmaceutical applications . This aligns with the fact that norepinephrine (the common name for this compound) is a crucial neurotransmitter and hormone that plays essential roles in the sympathetic nervous system, contributing to the fight-or-flight response and regulation of blood pressure.
Therapeutic Applications
As an antihypotensive agent, the compound has applications in the treatment of conditions characterized by low blood pressure (hypotension), particularly in emergency and critical care settings. Its ability to increase blood pressure through vasoconstriction and increased cardiac output makes it valuable in managing hypotensive states associated with various clinical conditions .
ADMET Properties and Biological Activity
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol provide insights into its behavior in biological systems and its potential as a therapeutic agent.
Pharmacokinetic Predictions
Based on computational predictions from admetSAR 2, the compound demonstrates several important pharmacokinetic characteristics:
ADMET Property | Prediction | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 98.91% |
Caco-2 Permeability | Negative | 90.41% |
Blood-Brain Barrier Penetration | Negative | 90.00% |
Human Oral Bioavailability | Negative | 55.71% |
Subcellular Localization | Mitochondria | 58.05% |
These predictions suggest that while the compound is likely to be absorbed in the intestine, it may have limited permeability across the Caco-2 cell monolayer (a model for intestinal epithelium) and the blood-brain barrier. The human oral bioavailability prediction is slightly negative, suggesting challenges in oral administration .
Interaction Type | Prediction | Probability |
---|---|---|
OATP2B1 Inhibition | Negative | 100.00% |
OATP1B1 Inhibition | Positive | 97.25% |
OATP1B3 Inhibition | Positive | 95.88% |
MATE1 Inhibition | Negative | 98.00% |
OCT2 Inhibition | Negative | 100.00% |
BSEP Inhibition | Negative | 98.59% |
P-glycoprotein Inhibition | Negative | 99.08% |
P-glycoprotein Substrate | Negative | 93.98% |
The compound is predicted to inhibit OATP1B1 and OATP1B3 transporters, which could potentially affect the pharmacokinetics of drugs that are substrates for these transporters .
Metabolic Pathways
Predictions regarding the compound's interaction with cytochrome P450 enzymes provide insights into its metabolic fate:
CYP Interaction | Prediction | Probability |
---|---|---|
CYP3A4 Substrate | Negative | 80.80% |
CYP2C9 Substrate | Negative | 100.00% |
CYP2D6 Substrate | Positive | 45.14% |
CYP3A4 Inhibition | Negative | 92.09% |
CYP2C9 Inhibition | Negative | 96.75% |
CYP2C19 Inhibition | Negative | 94.46% |
CYP2D6 Inhibition | Negative | 97.98% |
CYP1A2 Inhibition | Negative | 91.35% |
CYP2C8 Inhibition | Negative | 91.38% |
These predictions suggest that the compound is likely metabolized by CYP2D6 but is unlikely to inhibit major CYP enzymes, reducing the potential for metabolism-based drug-drug interactions .
Research Significance and Future Directions
The study of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol continues to be an active area of research, with potential applications spanning pharmaceutical development, analytical chemistry, and coordination chemistry.
Pharmaceutical Research
The compound's established role as an antihypotensive agent and its complex formation capabilities offer opportunities for developing new pharmaceutical formulations and drug delivery systems. Further research could explore the potential of metal complexes of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol as novel therapeutic agents with potentially enhanced pharmacological properties or reduced side effects .
Analytical Methods Development
The spectrophotometric methods developed for the determination of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol in pharmaceutical formulations demonstrate the potential for continued advancement in analytical techniques. Future research could focus on developing more sensitive, selective, and high-throughput methods for the quantification of the compound in various matrices, including biological samples .
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